molecular formula C11H13N3O B6639304 N-methyl-N-(2-methyl-3H-benzimidazol-5-yl)acetamide

N-methyl-N-(2-methyl-3H-benzimidazol-5-yl)acetamide

Cat. No.: B6639304
M. Wt: 203.24 g/mol
InChI Key: WMBAPQCLPWXYBP-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methyl-3H-benzimidazol-5-yl)acetamide is a compound belonging to the benzimidazole family, which is known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methyl-3H-benzimidazol-5-yl)acetamide typically involves the condensation of benzene and imidazole derivatives. One common method is the reaction of 2-methylbenzimidazole with methylamine and acetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methyl-3H-benzimidazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(2-methyl-3H-benzimidazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methyl-3H-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its biological activity and selectivity. The presence of the N-methyl and acetamide groups allows for better interaction with molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

N-methyl-N-(2-methyl-3H-benzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-12-10-5-4-9(6-11(10)13-7)14(3)8(2)15/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBAPQCLPWXYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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